3-Cyano-D-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

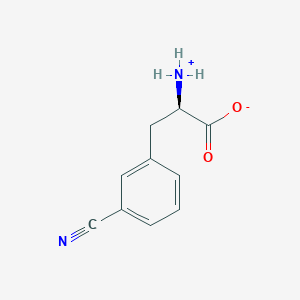

(2R)-2-amino-3-(3-cyanophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-3-1-2-7(4-8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUOMTMPTNZOJE-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313848 |

Source

|

| Record name | 3-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263396-43-6 |

Source

|

| Record name | 3-Cyano-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263396-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Cyano-D-Phenylalanine: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Cyano-D-phenylalanine is a non-proteinogenic amino acid derivative that has emerged as a valuable building block in pharmaceutical and biochemical research. Its unique structure, featuring a cyano group on the phenyl ring of D-phenylalanine, imparts distinct chemical properties that make it a versatile tool in drug design, peptide synthesis, and the study of neurological pathways. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, known applications, and generalized experimental protocols relevant to its study.

Core Properties of this compound

This compound is a synthetic amino acid that is not naturally found in proteins. The presence of the electron-withdrawing cyano group at the meta position of the phenyl ring significantly influences its electronic and steric properties compared to its parent amino acid, D-phenylalanine.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Synonyms | D-Phe(3-CN)-OH, m-Cyano-D-phenylalanine, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid | [1][2] |

| CAS Number | 263396-43-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 190.2 g/mol | [1][2] |

| Appearance | Beige crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Applications in Research and Development

The unique structural features of this compound have led to its utilization in several key areas of scientific research.

Pharmaceutical Development

This compound serves as a critical building block in the synthesis of novel pharmaceutical agents.[1] Its incorporation into small molecules or peptides can modulate their pharmacological properties, including binding affinity, selectivity, and metabolic stability. It is of particular interest in the development of drugs targeting neurological disorders due to its ability to mimic natural amino acids while introducing novel interactions with biological targets.[1]

Peptide Synthesis

In peptide chemistry, the incorporation of non-natural amino acids like this compound is a common strategy to enhance the therapeutic potential of peptides. The D-configuration provides resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. The cyano group can also be used as a chemical handle for further modifications or to probe interactions within a receptor binding pocket.

Neuroscience and Biochemical Research

This compound is a valuable tool in neurochemical studies for exploring the effects of amino acid analogs on neurotransmitter systems.[1] It is used in studies related to protein synthesis and enzyme activity, helping researchers to understand the fundamental roles of amino acids in various biological processes.[1]

Experimental Protocols

General Protocol for Enzyme Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of this compound against a target enzyme.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for a specific enzyme.

Materials:

-

Target enzyme

-

Enzyme substrate

-

This compound

-

Assay buffer (optimized for the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer).

-

Prepare a series of dilutions of the inhibitor stock solution in assay buffer.

-

Prepare a stock solution of the enzyme's substrate in assay buffer.

-

Prepare a working solution of the enzyme in assay buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the enzyme solution.

-

Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a fixed volume of the substrate solution to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement parameters will depend on the specific substrate and product.

-

-

Data Analysis:

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the reaction velocities against the substrate concentration for each inhibitor concentration (e.g., using a Lineweaver-Burk or Michaelis-Menten plot).

-

Determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and calculate the Kᵢ value using appropriate enzyme kinetic software.

-

General Protocol for Receptor-Ligand Binding Assay

This protocol provides a framework for evaluating the binding affinity of this compound to a specific receptor.

Objective: To determine the binding affinity (Kᵢ or IC₅₀) of this compound for a target receptor.

Materials:

-

Cell membranes or purified receptor expressing the target receptor.

-

Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor.

-

This compound.

-

Binding buffer (optimized for the receptor-ligand interaction).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of dilutions of the inhibitor stock solution in binding buffer.

-

Prepare a working solution of the labeled ligand in binding buffer.

-

Prepare a suspension of the cell membranes or purified receptor in binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add the cell membrane/receptor preparation.

-

Add the varying concentrations of this compound.

-

Add a fixed concentration of the labeled ligand to all tubes.

-

For determining non-specific binding, add a high concentration of an unlabeled known ligand to a separate set of tubes.

-

Incubate the mixture for a sufficient time to reach equilibrium at a constant temperature.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound ligand.

-

-

Quantification:

-

Measure the radioactivity or fluorescence of the filters using a scintillation counter or a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the labeled ligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation if the K₋ of the labeled ligand is known.

-

Potential Signaling Pathway Involvement

While direct experimental evidence for the specific signaling pathways modulated by this compound is limited, its structural similarity to phenylalanine suggests potential interactions with pathways involving catecholamine biosynthesis. Phenylalanine is a precursor for the synthesis of dopamine and norepinephrine.[3] It is plausible that this compound could act as a competitive inhibitor or a modulator of the enzymes involved in this pathway.

Caption: Hypothetical interaction of this compound with the catecholamine synthesis pathway.

Experimental Workflow for Synthesis

The synthesis of this compound can be approached through various synthetic routes. A generalized workflow for the asymmetric synthesis of a D-phenylalanine derivative is presented below. Specific reagents and conditions would need to be optimized for the introduction of the cyano group at the 3-position of the phenyl ring.

Caption: Generalized synthetic workflow for a D-phenylalanine derivative.

Disclaimer: The experimental protocols and the signaling pathway diagram provided are generalized and for illustrative purposes. They are not based on direct experimental data for this compound and would require specific adaptation and validation by researchers. The synthesis workflow is a conceptual outline and does not represent a detailed, optimized synthetic procedure.

References

An In-Depth Technical Guide to 3-Cyano-D-Phenylalanine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Cyano-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details its chemical structure, physicochemical properties, synthesis, and characterization, as well as its potential biological activities, with a focus on its role as a versatile building block for novel therapeutics.

Core Structural and Physicochemical Properties

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a nitrile group at the meta-position of the phenyl ring. This modification imparts unique electronic properties and steric considerations that are valuable in the design of peptidomimetics and other bioactive molecules. The D-configuration provides inherent resistance to enzymatic degradation by proteases, a desirable characteristic for enhancing the in vivo stability of peptide-based drugs.[1]

The structural and physicochemical properties of this compound and its common N-protected derivatives are summarized in the tables below. It is important to note that while experimentally determined values are provided where available, some properties, such as pKa and solubility, are estimated based on the parent compound, phenylalanine, and the known electronic effects of the cyano substituent.

Table 1: Structural and Identification Data for this compound and Derivatives

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | SMILES String | CAS Number | PubChem CID |

| This compound | C₁₀H₁₀N₂O₂ | 190.20 | N--INVALID-LINK--C(O)=O | 263396-43-6 | 10559569 |

| Boc-3-Cyano-D-phenylalanine | C₁₅H₁₈N₂O₄ | 290.31 | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | 205445-56-3 | 4393345 |

| Fmoc-3-Cyano-D-phenylalanine | C₂₅H₂₀N₂O₄ | 412.44 | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--C(=O)O | 205526-37-0 | 4075330 |

| Acetyl-3-Cyano-D-phenylalanine | C₁₂H₁₂N₂O₃ | 232.24 | CC(=O)N--INVALID-LINK--C(=O)O | 599178-70-8 | 11579536 |

Table 2: Physicochemical Properties of this compound and Derivatives

| Compound | Appearance | Melting Point (°C) | Solubility | pKa (Carboxyl) (Estimated) | pKa (Ammonium) (Estimated) |

| This compound | Beige crystalline powder[2] | Not available | Sparingly soluble in water; soluble in aqueous acid and base.[3] | ~1.7-2.1 | ~8.9-9.3 |

| Boc-3-Cyano-D-phenylalanine | White powder[4] | 123 - 125[4] | Soluble in organic solvents (e.g., MeOH, DMF). | Not applicable | Not applicable |

| Fmoc-3-Cyano-D-phenylalanine | White powder[5] | 111 - 113[5] | Soluble in organic solvents (e.g., DMF). | Not applicable | Not applicable |

| Acetyl-3-Cyano-D-phenylalanine | White to off-white powder[6] | 143 - 146[6] | Soluble in polar organic solvents. | Not applicable | Not applicable |

Experimental Protocols: Synthesis and Characterization

The synthesis of enantiomerically pure this compound is a multi-step process that typically involves the synthesis of the racemic mixture followed by chiral resolution.

Generalized Synthesis of DL-3-Cyanophenylalanine via Strecker Synthesis

The Strecker synthesis is a robust method for the preparation of α-amino acids from aldehydes.[2][7][8] The following is a generalized protocol for the synthesis of DL-3-cyanophenylalanine.

Materials:

-

3-Cyanobenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Aqueous ammonia (NH₄OH)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Iminonitrile Formation:

-

In a well-ventilated fume hood, dissolve 3-cyanobenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride and aqueous ammonia.

-

Stir the mixture at room temperature to form the corresponding imine.

-

Slowly add an aqueous solution of potassium cyanide to the reaction mixture. The cyanide ion will attack the iminium ion to form the α-aminonitrile.[9]

-

Continue stirring at room temperature for several hours to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Hydrolysis of the α-Aminonitrile:

-

Once the formation of the α-aminonitrile is complete, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.

-

Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxylic acid.[7]

-

After hydrolysis, cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to the isoelectric point of the amino acid to precipitate the product.

-

Filter the crude DL-3-cyanophenylalanine, wash with cold water, and dry under vacuum.

-

Generalized Chiral Resolution of DL-3-Cyanophenylalanine

The separation of the D- and L-enantiomers can be achieved through several methods, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent.[10]

Method: Diastereomeric Salt Formation with a Chiral Acid

Materials:

-

DL-3-Cyanophenylalanine

-

A chiral resolving agent (e.g., L-(-)-dibenzoyltartaric acid)[11]

-

Methanol/water solvent system

Procedure:

-

Salt Formation:

-

Dissolve the racemic DL-3-cyanophenylalanine and an equimolar amount of the chiral resolving agent in a minimal amount of a hot methanol/water mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.

-

Further cool the mixture in an ice bath to maximize crystallization.

-

-

Fractional Crystallization:

-

Collect the crystals by filtration. These crystals will be enriched in one diastereomer.

-

Recrystallize the collected salt from the same solvent system to improve diastereomeric purity. The progress of the resolution can be monitored by measuring the specific optical rotation.

-

-

Liberation of the D-Enantiomer:

-

Dissolve the purified diastereomeric salt in water.

-

Adjust the pH of the solution with a base (e.g., dilute NaOH) to the isoelectric point of this compound to precipitate the free amino acid.

-

Filter the purified this compound, wash with cold water, and dry under vacuum.

-

The following diagram illustrates a generalized workflow for the chemoenzymatic synthesis of this compound.

Caption: Generalized chemoenzymatic synthesis workflow for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-8.0 ppm), the α-proton (around 4.0 ppm), and the β-protons (around 3.0-3.5 ppm). The exact chemical shifts and coupling patterns of the aromatic protons will be indicative of the meta-substitution pattern.[12][13]

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (110-140 ppm), the nitrile carbon (around 120 ppm), the carbonyl carbon (around 170-180 ppm), the α-carbon (around 55 ppm), and the β-carbon (around 35-40 ppm).[13]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: a strong, sharp peak for the C≡N stretch (around 2200-2240 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1700-1750 cm⁻¹), and broad absorptions for the O-H and N-H stretches (around 2500-3300 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the exact mass of the compound, which can be used to confirm the molecular formula.

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Biological Activity and Potential Signaling Pathway Interactions

Phenylalanine is an essential amino acid and a precursor for the synthesis of tyrosine and the catecholamine neurotransmitters, including dopamine and norepinephrine.[14][15] The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA by the enzyme tyrosine hydroxylase.[1][6] Phenylalanine itself can also serve as a substrate for tyrosine hydroxylase, although tyrosine is the preferred substrate.[6]

As an analogue of phenylalanine, this compound has the potential to interact with the enzymes of the catecholamine biosynthesis pathway. The cyano group can alter its binding affinity and reactivity, potentially acting as a competitive inhibitor or a modulator of enzyme activity. Furthermore, studies have shown that D-phenylalanine can inhibit the release of noradrenaline, suggesting a role in modulating neurotransmitter signaling.[16]

The incorporation of this compound into peptides can therefore be a strategy to develop novel therapeutics targeting neurological disorders or other conditions where the catecholamine pathway is implicated.

The diagram below illustrates the catecholamine biosynthesis pathway and highlights the potential point of interaction for a phenylalanine analogue like this compound.

Caption: Catecholamine biosynthesis pathway with potential interaction of this compound.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptide and small molecule therapeutics. Its unique structural and physicochemical properties, including enhanced stability and the potential for diverse chemical modifications, make it an attractive component for drug design. The insights into its synthesis, characterization, and potential interactions with key biological pathways, such as catecholamine biosynthesis, provide a solid foundation for its application in the discovery of new treatments for a range of diseases, particularly those affecting the central nervous system. Further research into its specific biological targets and mechanisms of action will continue to expand its utility in the field of drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 5. Phenylalanine as substrate and inhibitor of tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. total-synthesis.com [total-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. CN1566080A - Resolution of DL-phenylalanine - Google Patents [patents.google.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. Metabolism of Aromatic amino acid - Creative Proteomics Blog [creative-proteomics.com]

- 15. A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dextro-phenylalanine inhibits potassium-evoked 3H-noradrenaline release from hypothalamus but not of 3H-dopamine from rat caudate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (R)-2-Amino-3-(3-cyanophenyl)propanoic Acid

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a non-proteinogenic amino acid of interest to researchers, scientists, and drug development professionals.

Physicochemical Properties

(R)-2-Amino-3-(3-cyanophenyl)propanoic acid, also known as 3-Cyano-D-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] Its core structure consists of a propanoic acid backbone with an amino group at the α-position (R-configuration) and a 3-cyanophenyl group attached to the β-carbon.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][3][4][5] |

| Molecular Weight | 190.20 g/mol | [1][3][4][5] |

| Appearance | Beige crystalline powder (for this compound) | [1] |

| Melting Point | 223-227 °C (decomposes) for (R)-3-Amino-3-(3-cyanophenyl)propanoic acid | [1] |

| Boiling Point | Data not available | |

| pKa | Data not available | |

| XLogP3 | -1.8 | [3] |

| Solubility | Soluble in DMSO | [6] |

Synthesis

While a specific, detailed experimental protocol for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid is not extensively documented in publicly available literature, its synthesis can be approached through established methods for enantioselective amino acid preparation. A plausible synthetic route can be adapted from procedures for similar non-natural amino acids.

One potential strategy involves the asymmetric Strecker synthesis or the use of chiral auxiliaries. A generalized workflow for an asymmetric synthesis is outlined below.

Experimental Protocol: Asymmetric Synthesis (Hypothetical)

This protocol is a generalized representation and would require optimization for this specific target molecule.

-

Starting Material: 3-cyanobenzaldehyde.

-

Step 1: Formation of Chiral Imine. React 3-cyanobenzaldehyde with a chiral amine auxiliary (e.g., (R)-phenylglycinol) to form a chiral imine.

-

Step 2: Cyanation. Treat the chiral imine with a cyanide source (e.g., trimethylsilyl cyanide) to introduce the cyano group diastereoselectively, forming a chiral aminonitrile.

-

Step 3: Hydrolysis. Hydrolyze the nitrile and the auxiliary protecting group under acidic conditions to yield the desired (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

-

Purification: The final product would be purified by techniques such as recrystallization or chromatography to achieve high enantiomeric and chemical purity.

Caption: Generalized workflow for the asymmetric synthesis of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

Biological Activity and Potential Applications

The biological properties of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid have not been extensively characterized. However, related compounds, particularly non-proteinogenic amino acids, are of significant interest in drug discovery for their potential to modulate biological pathways.

Derivatives of cyanophenyl-containing amino acids are being explored for their potential in treating neurological disorders.[1] The structural similarity to phenylalanine suggests that it may interact with systems that recognize this natural amino acid. A particularly interesting area of investigation for compounds of this class is their potential interaction with glutamate receptors, which are crucial in neurotransmission.[1]

Potential Modulation of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in numerous physiological and pathological processes. Over-activation of glutamate receptors can lead to excitotoxicity and neuronal cell death.[7] Compounds that modulate glutamate receptor activity are therefore of interest as potential neuroprotective agents.

The diagram below illustrates a simplified signaling pathway involving an ionotropic glutamate receptor, such as the NMDA or AMPA receptor, which could be a hypothetical target for (R)-2-Amino-3-(3-cyanophenyl)propanoic acid.

Caption: Hypothetical modulation of a glutamate receptor signaling pathway.

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid, a series of in vitro and in vivo experiments would be necessary. The following are examples of relevant experimental protocols.

1. Glutamate Receptor Binding Assay

This assay determines the affinity of the compound for glutamate receptors.

-

Objective: To determine the binding affinity (Ki) of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for specific glutamate receptor subtypes (e.g., NMDA, AMPA).

-

Methodology:

-

Prepare synaptic membrane fractions from rodent brain tissue.

-

Incubate the membrane preparation with a radiolabeled ligand known to bind to the target receptor (e.g., [³H]CGP39653 for the NMDA receptor).

-

Add increasing concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid to compete with the radioligand for binding.

-

After incubation, separate the bound and free radioligand by filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value.

-

2. In Vitro Neuroprotection Assay

This assay evaluates the ability of the compound to protect neurons from excitotoxic insults.

-

Objective: To assess the neuroprotective effects of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid against glutamate-induced excitotoxicity in primary neuronal cultures.

-

Methodology:

-

Culture primary cortical or hippocampal neurons from embryonic rodents.

-

Pre-treat the mature neuronal cultures with various concentrations of (R)-2-Amino-3-(3-cyanophenyl)propanoic acid for a specified period.

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate or a specific glutamate receptor agonist (e.g., NMDA).

-

After the excitotoxic insult, wash the cells and incubate for 24 hours.

-

Assess cell viability using a quantitative method, such as the MTT assay or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.

-

A reduction in cell death in the presence of the compound would indicate a neuroprotective effect.[8]

-

Conclusion

(R)-2-Amino-3-(3-cyanophenyl)propanoic acid is a non-proteinogenic amino acid with potential for further investigation in the field of medicinal chemistry and neuropharmacology. While detailed experimental data on its properties and biological activities are currently limited, its structural features suggest that it may serve as a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research is warranted to fully elucidate its physicochemical characteristics, optimize its synthesis, and comprehensively evaluate its pharmacological profile.

References

- 1. scribd.com [scribd.com]

- 2. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The pharmacological manipulation of glutamate receptors and neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Role of m-Cyano-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Cyano-D-phenylalanine (m-CN-D-Phe) is a non-proteinogenic amino acid that serves as a valuable molecular tool in the fields of medicinal chemistry and pharmacology. Its intrinsic biological role is not that of a naturally occurring signaling molecule or metabolic intermediate. Instead, its significance lies in its application as a synthetic building block for the creation of novel peptides and peptidomimetics with enhanced therapeutic potential. The incorporation of m-CN-D-Phe into a peptide sequence can confer desirable properties, including increased stability against enzymatic degradation and modulation of biological activity. This technical guide provides a comprehensive overview of the functional implications of using m-CN-D-Phe in drug design, supported by experimental methodologies and data where available.

Introduction: The Strategic Utility of a Synthetic Amino Acid

The development of peptide-based therapeutics often faces challenges related to poor metabolic stability and low bioavailability. The natural L-amino acid configuration of peptides makes them susceptible to rapid degradation by proteases in the body. To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids. m-Cyano-D-phenylalanine is one such synthetic amino acid that offers a dual advantage in peptide design.[1]

The D-configuration of the amino acid provides steric hindrance that protects the peptide backbone from cleavage by stereospecific proteases, thereby extending its half-life in biological systems.[1][2] The cyano (-CN) group, a potent electron-withdrawing moiety, introduces unique electronic and steric properties to the phenyl ring. This modification can influence the peptide's conformation and its binding affinity to target receptors or enzymes.[3] Furthermore, the cyano group can serve as a reactive handle for further chemical modifications or as a spectroscopic probe in biophysical studies.[4]

Physicochemical Properties

A summary of the key physicochemical properties of m-Cyano-D-phenylalanine is presented in the table below.

| Property | Value | Reference |

| Synonyms | D-Phe(3-CN)-OH, H-m-Cyano-D-Phe-OH, (R)-2-Amino-3-(3-cyanophenyl)propanoic acid | [1][5] |

| CAS Number | 263396-43-6 | [1][5] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][5] |

| Molecular Weight | 190.2 g/mol | [1][5] |

| Appearance | Beige crystalline powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Core Applications and Biological Implications

The primary biological role of m-Cyano-D-phenylalanine is realized upon its incorporation into larger molecules, particularly peptides. Its application is central to enhancing the therapeutic profiles of these molecules.

Enhanced Stability and Pharmacokinetics

The substitution of an L-amino acid with m-Cyano-D-phenylalanine can significantly increase a peptide's resistance to enzymatic degradation.[2][6] This enhanced stability can lead to a longer circulating half-life, which is a critical factor for improving the pharmacokinetic profile of a peptide drug.[6]

Modulation of Receptor Binding and Biological Activity

The presence of the cyano group on the phenyl ring can alter the electronic and hydrophobic properties of the amino acid side chain. This, in turn, can modify the binding affinity and selectivity of the peptide for its target receptor.[1] Such modifications are crucial in drug design for optimizing potency and reducing off-target effects. The introduction of D-amino acids can also induce conformational changes in the peptide backbone, which can lead to altered biological activity, sometimes converting an agonist into an antagonist.[1]

Application in Neuropharmacology

There is significant interest in utilizing m-Cyano-D-phenylalanine in the development of drugs targeting neurological disorders.[1][3] By incorporating this amino acid into neuropeptides, researchers aim to create analogs with improved stability and blood-brain barrier penetration, potentially leading to new treatments for a range of neurological conditions.[3]

Experimental Protocols

The synthesis of peptides containing m-Cyano-D-phenylalanine is typically achieved through solid-phase peptide synthesis (SPPS). Below is a generalized protocol.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing m-Cyano-D-phenylalanine

This protocol outlines the manual synthesis of a generic peptide with a C-terminal amide.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-m-Cyano-D-phenylalanine)

-

Dimethylformamide (DMF)

-

Piperidine solution (20% in DMF)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Cleavage solution: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% deionized water

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and agitate for 2 hours.

-

To incorporate m-Cyano-D-phenylalanine, use Fmoc-m-Cyano-D-phenylalanine in this step.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage solution for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage solution to remove the resin.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Signaling Pathways and Mechanisms of Action

The direct interaction of free m-Cyano-D-phenylalanine with specific signaling pathways has not been documented. Its biological effects are mediated through the peptide into which it is incorporated. For example, if a peptide containing m-Cyano-D-phenylalanine is designed to be an antagonist for a G-protein coupled receptor (GPCR), its mechanism of action would involve binding to the receptor and preventing the downstream signaling cascade initiated by the endogenous ligand. The specific signaling pathway would be dependent on the target receptor.

Future Directions

m-Cyano-D-phenylalanine remains a valuable tool for peptide chemists and drug developers. Future research will likely focus on its incorporation into a wider range of therapeutic peptides, including cell-penetrating peptides and cyclic peptides, to further enhance their drug-like properties. The unique electronic properties of the cyano group may also be exploited for the development of novel peptide-based diagnostics and imaging agents. As our understanding of peptide-receptor interactions grows, the strategic placement of m-Cyano-D-phenylalanine will continue to be a key strategy in the rational design of next-generation peptide therapeutics.

References

- 1. ptfarm.pl [ptfarm.pl]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Cyano-D-Phenylalanine in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Cyano-D-phenylalanine is a non-natural, synthetic amino acid derivative that has garnered significant interest in the field of neuroscience. Its unique chemical structure, featuring a cyano group on the phenyl ring of D-phenylalanine, makes it a valuable tool for researchers exploring the intricate mechanisms of neurological function and disease. This technical guide provides an in-depth overview of this compound, its primary molecular target—the kynurenine pathway—and its potential applications in the development of novel therapeutics for neurological disorders.

The Kynurenine Pathway: A Critical Regulator of Neurological Function

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan in mammals. This complex pathway is integral to immune response regulation and neuronal function. Two key enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), catalyze the initial and rate-limiting step of this pathway: the conversion of tryptophan to N-formylkynurenine.[1][2]

Dysregulation of the kynurenine pathway has been implicated in a wide range of neurological and psychiatric conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as mood disorders such as depression.[3][4][5] An imbalance in the pathway's metabolites can lead to either neurotoxic or neuroprotective effects. For instance, an accumulation of quinolinic acid, an NMDA receptor agonist, can lead to excitotoxicity and neuronal cell death. Conversely, the production of kynurenic acid, an antagonist of ionotropic glutamate receptors, can have neuroprotective effects.[6]

Given its central role in neuropathology, the kynurenine pathway, and particularly the enzymes IDO1 and TDO, have become attractive targets for therapeutic intervention.

This compound as a Modulator of the Kynurenine Pathway

This compound is investigated for its potential to modulate the kynurenine pathway, primarily through the inhibition of the key enzymes IDO1 and TDO. By inhibiting these enzymes, it is hypothesized that this compound can alter the balance of kynurenine pathway metabolites, potentially shifting the pathway towards a more neuroprotective state. The D-amino acid configuration of this compound may offer advantages in terms of metabolic stability and resistance to enzymatic degradation.

While specific inhibitory constants for this compound are not yet widely published, its structural similarity to tryptophan and other known inhibitors suggests its potential as a competitive inhibitor. For the purpose of comparison, this guide includes quantitative data for well-characterized inhibitors of IDO1 and TDO.

Comparative Inhibitor Data

| Inhibitor | Target | IC50 / Ki | Source |

| Epacadostat | IDO1 | IC50: ~10 nM | [7] |

| 680C91 | TDO | Ki: 51 nM | [8] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of this compound's effects on the kynurenine pathway. Below are generalized methodologies for key in vitro assays.

IDO1/TDO Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the production of kynurenine in cells expressing IDO1 or TDO.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., SK-OV-3) or TDO (e.g., SW48)

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

This compound and control inhibitors

-

Trichloroacetic acid (TCA)

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

IDO1 Induction (for IDO1 assay): Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Add varying concentrations of this compound or control inhibitors to the wells.

-

Tryptophan Addition: Add L-tryptophan to the wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate for a set period (e.g., 24-48 hours) to allow for the conversion of tryptophan to kynurenine.

-

Sample Collection: Collect the cell culture supernatant.

-

Kynurenine Detection:

-

Add TCA to the supernatant to precipitate proteins.

-

Incubate to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine.

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of kynurenine produced. Determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.[9]

Enzymatic Inhibition Assay (Cell-Free)

This assay directly measures the effect of a compound on the activity of purified IDO1 or TDO enzyme.

Materials:

-

Recombinant human IDO1 or TDO enzyme

-

Assay buffer

-

L-tryptophan (substrate)

-

Cofactors (e.g., ascorbic acid, methylene blue)

-

This compound and control inhibitors

-

Spectrophotometer

Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine the assay buffer, cofactors, and the purified enzyme.

-

Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

-

Reaction Initiation: Initiate the reaction by adding the L-tryptophan substrate.

-

Kinetic Measurement: Monitor the formation of N-formylkynurenine by measuring the increase in absorbance at a specific wavelength (e.g., 321 nm) over time.

-

Data Analysis: Calculate the initial reaction rates and determine the mode of inhibition and the Ki value for this compound.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound research is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the kynurenine pathway and a typical experimental workflow for inhibitor screening.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutics targeting the kynurenine pathway in the context of neurological disorders. Its potential to inhibit IDO1 and/or TDO offers a strategic approach to modulate neuroinflammation and excitotoxicity. Further research is warranted to fully elucidate its inhibitory profile, including specific IC50 and Ki values, as well as its in vivo efficacy and pharmacokinetic properties. The detailed methodologies and conceptual frameworks provided in this guide are intended to support and facilitate these future investigations, ultimately contributing to the advancement of neuroscience and the development of new treatments for debilitating neurological diseases.

References

- 1. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Indoleamine 2, 3-Dioxygenase in Immune Suppression and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-natural Amino Acid 3-Cyano-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the non-natural amino acid 3-Cyano-D-Phenylalanine, covering its synthesis, physicochemical properties, and applications in research and drug development. Detailed experimental protocols and data are presented to facilitate its use in the laboratory.

Introduction

This compound is a non-proteinogenic amino acid characterized by the presence of a cyano group at the meta position of the phenyl ring of D-phenylalanine. This modification imparts unique chemical and physical properties, making it a valuable tool in peptide and protein engineering, drug discovery, and neurobiology research.[1][2][3] The D-configuration enhances metabolic stability by conferring resistance to enzymatic degradation, a crucial attribute for therapeutic peptides.[3] The cyano group can serve as a spectroscopic probe, a handle for chemical modifications, and can influence receptor binding and peptide conformation.[1][3]

Physicochemical and Spectroscopic Properties

The introduction of the cyano group alters the electronic and steric profile of the phenylalanine side chain. Key physicochemical properties of this compound and its derivatives are summarized in the tables below.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity | CAS Number |

| This compound | C₁₀H₁₀N₂O₂ | 190.2 | Beige crystalline powder | ≥98% (HPLC) | 263396-43-6 |

| 3-Cyano-DL-phenylalanine | C₁₀H₁₀N₂O₂ | 190.2 | White to off-white solid | ≥99% (HPLC) | 63999-80-4 |

| Boc-3-cyano-D-phenylalanine | C₁₅H₁₈N₂O₄ | 290.3 | White powder | ≥98% (HPLC) | 205445-56-3 |

| Fmoc-3-cyano-D-phenylalanine | C₂₅H₂₀N₂O₄ | 424.4 | Not specified | Not specified | Not specified |

Data compiled from various chemical suppliers.

Table 2: Spectroscopic Properties of Cyanophenylalanine

| Property | Value | Notes |

| Excitation Wavelength | ~240 nm | For p-cyanophenylalanine, allowing selective excitation in the presence of other aromatic amino acids.[4] |

| Emission Wavelength | ~291-300 nm | For p-cyanophenylalanine.[5] |

| Molar Extinction Coefficient (ε) at 280 nm | 850 M⁻¹cm⁻¹ | For p-cyanophenylalanine. |

Synthesis and Resolution

The synthesis of enantiomerically pure this compound can be achieved through chemoenzymatic methods. A general workflow is outlined below.

Diagram 1: General Chemoenzymatic Synthesis and Resolution Workflow

Caption: Chemoenzymatic route to enantiopure this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of DL-3-cyanophenylalanine Ester (Representative)

This protocol is a general guideline and may require optimization for 3-cyanophenylalanine.

-

Esterification of DL-3-cyanophenylalanine:

-

Suspend DL-3-cyanophenylalanine in an appropriate alcohol (e.g., methanol or ethanol).

-

Add thionyl chloride dropwise at 0°C and then reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude amino acid ester.

-

-

Enzymatic Resolution:

-

Dissolve the DL-3-cyanophenylalanine ester in a suitable organic solvent (e.g., toluene, diisopropyl ether).

-

Add an acyl donor (e.g., vinyl acetate, ethyl butanoate).

-

Add an immobilized lipase (e.g., Pseudomonas cepacia lipase, Novozym 435).[6][7]

-

Incubate the reaction at a controlled temperature (e.g., 30-50°C) with agitation.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

-

Filter off the enzyme.

-

Separate the N-acylated D-enantiomer from the unreacted L-enantiomer by chromatography.

-

-

Hydrolysis:

-

Hydrolyze the separated N-acyl-D-3-cyanophenylalanine ester and the L-3-cyanophenylalanine ester independently using acidic or basic conditions to obtain the free amino acids.

-

Purify the final products by recrystallization or chromatography.

-

Incorporation into Peptides and Proteins

This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. For incorporation into proteins, genetic code expansion techniques such as amber codon suppression are employed.

Diagram 2: Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: Standard Fmoc/tBu solid-phase peptide synthesis cycle.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound (Representative)

This protocol outlines the manual synthesis of a generic peptide.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminally amidated peptide) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (including Fmoc-3-cyano-D-phenylalanine-OH) in DMF.

-

Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate.

-

-

Washing: Wash the resin with DMF.

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9][10]

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Applications in Drug Development and Research

Enhancing Metabolic Stability

The D-configuration of this compound provides resistance to proteolytic degradation, which can significantly increase the in vivo half-life of peptide-based drugs.[3]

Experimental Protocol: In Vitro Plasma Stability Assay

-

Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., DMSO) and dilute to the final concentration in buffer.

-

Incubation: Incubate the peptide with plasma (e.g., human, rat, mouse) at 37°C.[1][11][12][13][14]

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes, and longer for stable peptides), take an aliquot of the reaction mixture.[1][14]

-

Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile or a mixture of organic solvents).[11]

-

Sample Preparation: Centrifuge the samples to precipitate plasma proteins and collect the supernatant.

-

Analysis: Analyze the amount of intact peptide remaining in the supernatant at each time point using LC-MS/MS.[13]

-

Data Analysis: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂).

Probing Protein Structure and Dynamics

The cyano group of this compound can be used as a fluorescent or infrared probe to study protein folding, binding, and conformational changes.[4] Although most studies have utilized p-cyanophenylalanine for this purpose, the principles are applicable to the 3-cyano isomer.

Experimental Protocol: Fluorescence Quenching Assay

-

Sample Preparation: Prepare solutions of the peptide containing this compound and the quencher (e.g., iodide, tryptophan) in a suitable buffer.

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of the peptide in the absence of the quencher, using an appropriate excitation wavelength (e.g., ~240 nm).

-

Titrate the peptide solution with increasing concentrations of the quencher and record the fluorescence spectrum at each concentration.

-

-

Data Analysis:

-

Plot the ratio of the initial fluorescence intensity (F₀) to the fluorescence intensity in the presence of the quencher (F) against the quencher concentration ([Q]).

-

Determine the Stern-Volmer constant (Ksv) from the slope of the plot (F₀/F = 1 + Ksv[Q]). This provides information about the accessibility of the cyano group to the quencher.

-

Modulating Receptor Interactions

The unique steric and electronic properties of this compound can be exploited to fine-tune the binding affinity and selectivity of peptide ligands for their receptors, such as G-protein coupled receptors (GPCRs). A notable example is the Neuropeptide Y (NPY) system, where modified peptide analogs are used to probe receptor-ligand interactions.[2][15][16][17]

Diagram 3: Simplified Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

Caption: NPY binding to Y1R activates Gi/o, leading to downstream signaling.

Characterization Techniques

Table 3: Key Characterization Methods for Peptides Containing this compound

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms the molecular weight and sequence of the peptide. Tandem MS (MS/MS) can be used to identify the location of the modification. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized peptide and can be used for purification. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide in solution, including the conformation of the this compound residue and its interactions with neighboring amino acids. |

| Fluorescence Spectroscopy | Measures the intrinsic fluorescence of the cyano group to study protein folding, binding, and dynamics. |

| Circular Dichroism (CD) Spectroscopy | Determines the secondary structure of the peptide and assesses conformational changes upon modification or binding. |

Conclusion

This compound is a versatile non-natural amino acid with significant potential in drug discovery and biochemical research. Its unique properties, including enhanced metabolic stability and utility as a spectroscopic probe, make it a valuable tool for the design and study of peptides and proteins with novel functions and improved therapeutic profiles. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate this promising building block into their work.

References

- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. A novel fluorescent probe for protein binding and folding studies: p-cyano-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient suppression of the amber codon in E. coli in vitro translation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.uzh.ch [chem.uzh.ch]

- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Plasma Stability Assay | Domainex [domainex.co.uk]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Structural perspective on ancient neuropeptide Y -like system reveals hallmark features for peptide recognition and receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding of Natural Peptide Ligands to the Neuropeptide Y5 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide to the Role of D-amino Acids in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-amino acids, once considered mere biological curiosities, have emerged as critical modulators of neuronal function and key players in the pathophysiology of a range of neurological disorders. Their ability to interact with the N-methyl-D-aspartate (NMDA) receptor, a cornerstone of synaptic plasticity and glutamatergic neurotransmission, places them at the heart of processes governing learning, memory, and neuronal survival. This technical guide provides a comprehensive overview of the current understanding of D-amino acids in neurological disorders, with a focus on Alzheimer's disease, Parkinson's disease, schizophrenia, and amyotrophic lateral sclerosis (ALS). We delve into the quantitative alterations of D-amino acids in these conditions, present detailed experimental protocols for their analysis, and visualize the complex signaling pathways they modulate. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to advance our understanding and therapeutic targeting of D-amino acid pathways in the brain.

Introduction: The Rise of D-Amino Acids in Neuroscience

For decades, the central dogma of biochemistry held that only L-amino acids were incorporated into proteins and possessed biological activity in mammals. However, the discovery of significant concentrations of D-serine and D-aspartate in the mammalian brain shattered this paradigm.[1] These enantiomers are not metabolic byproducts but are actively synthesized and degraded by specific enzymes, highlighting their physiological importance.[2][3]

The primary mechanism through which D-amino acids exert their effects in the central nervous system is through the modulation of the NMDA receptor.[4] D-serine and D-alanine act as co-agonists at the glycine binding site on the GluN1 subunit, while D-aspartate binds to the glutamate site on the GluN2 subunit.[5] The activation of the NMDA receptor is a critical event for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[5][6]

Dysregulation of D-amino acid homeostasis has been implicated in a growing number of neurological and psychiatric conditions. Both excessive and insufficient NMDA receptor activation, driven by aberrant D-amino acid levels, can lead to synaptic dysfunction, excitotoxicity, and neuronal death, contributing to the pathology of diseases like Alzheimer's, Parkinson's, schizophrenia, and ALS.[7][8]

Quantitative Alterations of D-Amino Acids in Neurological Disorders

The concentration of D-amino acids in various biological fluids and tissues is a critical indicator of their involvement in disease. The following tables summarize the key quantitative findings in major neurological disorders. It is important to note that there are some conflicting reports in the literature, which may be attributed to differences in patient cohorts, disease stage, and analytical methodologies.

Table 1: D-Serine Levels in Alzheimer's Disease

| Sample Type | Finding in AD Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |

| Cerebrospinal Fluid (CSF) | Significantly Higher | SMD = 1.008, 95% CI = 0.168 to 1.849 | [1][9] |

| Serum | Significantly Higher | SMD = 0.566, 95% CI = 0.183 to 0.948 | [1][9] |

| Post-mortem Brain (Hippocampus & Cortex) | Increased | - | [10] |

| CSF | Slightly increased (not significant after age correction) | - | [11] |

| Serum | No significant difference | - | [12] |

Table 2: D-Aspartate Levels in Schizophrenia

| Sample Type | Finding in Schizophrenia Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |

| Post-mortem Brain (Prefrontal Cortex) | Significantly Reduced | ~30-40% decrease | [13][14] |

| Post-mortem Brain (Striatum) | Significantly Reduced | - | [14] |

Table 3: D-Serine Levels in Parkinson's Disease

| Sample Type | Finding in PD Patients vs. Controls | Fold Change/Statistical Significance | Reference(s) |

| Cerebrospinal Fluid (CSF) | Reduced in L-DOPA-free patients | - | [15][16] |

| Post-mortem Brain (Substantia Nigra) | Reduced | - | [15][16][17] |

| Serum | Increased (after adjusting for L-DOPA treatment) | Δ ≈ 38% | [18] |

| Post-mortem Brain (Caudate-Putamen) | Increased | - | [18] |

Table 4: D-Amino Acid Levels in Amyotrophic Lateral Sclerosis (ALS)

| D-Amino Acid | Sample Type | Finding in ALS Patients vs. Controls | Reference(s) |

| D-Serine | Plasma | Elevated in some patients | [19] |

| Glutamate (total) | Plasma & CSF | Normal | [20] |

| Glycine (total) | CSF | Normal | [20] |

Key Signaling Pathways Involving D-Amino Acids

The modulation of the NMDA receptor by D-amino acids triggers a cascade of intracellular signaling events that can have both neuroprotective and neurotoxic consequences. The precise outcome depends on the location of the receptor (synaptic vs. extrasynaptic) and the intensity and duration of its activation.

Figure 1 illustrates the central role of calcium influx through the NMDA receptor. Physiological activation, primarily of synaptic receptors, leads to the activation of pro-survival pathways involving CaMKII, ERK1/2, and CREB, ultimately promoting synaptic plasticity and neuroprotection.[5] In contrast, excessive or prolonged activation, particularly of extrasynaptic NMDA receptors, can lead to the overproduction of nitric oxide via nNOS, increased reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptotic cell death, a process known as excitotoxicity.[6][7]

Experimental Protocols

The accurate quantification of D-amino acids and the assessment of the activity of their metabolizing enzymes are crucial for research in this field. This section provides detailed methodologies for key experiments.

Quantification of D-Amino Acids by HPLC with Fluorescence Detection

This method is widely used for the sensitive and specific measurement of D-amino acids in biological samples.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

-

Chiral separation column (e.g., CROWNPAK CR-I(+)).[21]

-

Derivatization reagent: 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).[10]

-

Perchloric acid (PCA).

-

Borate buffer (pH 8.0).

-

Acetonitrile.

-

D- and L-amino acid standards.

Procedure:

-

Sample Preparation (Brain Tissue):

-

Rapidly dissect brain tissue on ice and immediately freeze.

-

Homogenize the frozen tissue in 10 volumes of 0.1 M PCA.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant and neutralize with 2 M KOH.

-

Centrifuge to remove the KClO4 precipitate and collect the supernatant.[22]

-

-

Derivatization:

-

To 50 µL of the sample supernatant, add 50 µL of 200 mM borate buffer (pH 8.0).

-

Add 100 µL of 50 mM NBD-F in acetonitrile.

-

Incubate at 60°C for 5 minutes.

-

Stop the reaction by adding 800 µL of 20 mM HCl.[10]

-

-

HPLC Analysis:

-

Inject 20 µL of the derivatized sample onto the chiral column.

-

Use a gradient elution with a mobile phase consisting of a buffer (e.g., 50 mM potassium phosphate, pH 6.0) and acetonitrile.

-

Set the fluorescence detector to an excitation wavelength of 470 nm and an emission wavelength of 530 nm.

-

Quantify the D- and L-amino acids by comparing their peak areas to those of the standards.[23][24]

-

D-Amino Acid Oxidase (DAAO) Activity Assay (Fluorometric)

This assay measures the activity of DAAO, a key enzyme in D-amino acid degradation.

Materials:

-

Fluorometric microplate reader.

-

DAAO substrate (e.g., D-Alanine).

-

Horseradish peroxidase (HRP).

-

Amplex® Red reagent (or similar fluorescent probe).

-

Phosphate buffer (pH 7.4).

-

Tissue homogenate or purified enzyme.

Procedure:

-

Prepare a Reaction Mix: In a microcentrifuge tube, prepare a reaction mix containing phosphate buffer, D-Alanine, HRP, and Amplex® Red.

-

Sample Preparation: Homogenize tissue samples in ice-cold phosphate buffer and centrifuge to obtain the supernatant.

-

Assay:

-

Add 50 µL of the sample (or DAAO standard) to each well of a 96-well black microplate.

-

Add 50 µL of the Reaction Mix to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm at multiple time points.

-

Calculate the DAAO activity based on the rate of increase in fluorescence.[25][26][27][28]

-

Serine Racemase (SR) Activity Assay

This assay determines the activity of serine racemase, the enzyme responsible for the synthesis of D-serine.

Materials:

-

HPLC system.

-

Tris-HCl buffer (pH 8.0).

-

Pyridoxal-5'-phosphate (PLP), a cofactor for SR.

-

L-serine.

-

D-amino acid oxidase (from porcine kidney).

-

Catalase.

-

Trichloroacetic acid (TCA).

Procedure:

-

Prepare Tissue Extract: Homogenize brain tissue in Tris-HCl buffer and centrifuge. The supernatant containing SR is used for the assay.

-

Racemization Reaction:

-

Quantification of D-serine:

-

The amount of D-serine produced can be quantified using the HPLC method described in section 4.1.

-

Alternatively, a coupled enzymatic assay can be used where the D-serine produced is degraded by DAAO, and the resulting hydrogen peroxide is measured colorimetrically or fluorometrically.[29]

-

Experimental Workflows and Models

The study of D-amino acids in neurological disorders often involves the use of animal models to investigate disease mechanisms and test potential therapeutic interventions.

Figure 2 outlines a typical experimental workflow. This begins with the selection or generation of an appropriate animal model that recapitulates key aspects of the human disease. These models can be genetic (e.g., transgenic mice expressing mutant proteins), pharmacological (e.g., chronic administration of NMDA receptor antagonists to model schizophrenia), or toxin-induced (e.g., MPTP-lesioned primates for Parkinson's disease).[32][33][34][35] Following an intervention, such as the administration of a D-amino acid or an enzyme inhibitor, a battery of behavioral tests is conducted to assess cognitive function, motor skills, and other relevant phenotypes. Finally, biochemical analyses (e.g., measuring D-amino acid levels, enzyme activities, and protein expression) and histological examinations of brain tissue are performed to elucidate the underlying molecular and cellular changes.

Therapeutic Implications and Future Directions

The intricate involvement of D-amino acids in the pathophysiology of neurological disorders presents both challenges and opportunities for drug development.

-

Targeting D-amino acid metabolism: Modulating the activity of enzymes like DAAO and serine racemase is a promising therapeutic strategy. DAAO inhibitors, by increasing the levels of D-serine, have shown some efficacy in preclinical models of schizophrenia.[18] Conversely, inhibiting serine racemase to reduce D-serine levels could be beneficial in conditions associated with NMDA receptor overactivation, such as Alzheimer's disease.

-

D-amino acid supplementation: Direct supplementation with D-amino acids, such as D-serine or D-alanine, has been explored as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia, with mixed results.[18]

-

Biomarkers: Altered levels of D-amino acids in CSF and serum hold potential as diagnostic or prognostic biomarkers for neurological disorders.[1][9][10][18] However, the variability in reported findings underscores the need for standardized analytical methods and larger, well-characterized patient cohorts.

The field of D-amino acid research in neuroscience is rapidly evolving. Future research should focus on:

-

Elucidating the precise mechanisms that regulate D-amino acid homeostasis in different brain regions and cell types.

-

Developing more specific and potent pharmacological tools to modulate D-amino acid signaling.

-

Conducting large-scale, longitudinal studies to validate the utility of D-amino acids as biomarkers.

-

Investigating the role of other, less-studied D-amino acids in brain function and disease.

Conclusion

D-amino acids are no longer on the periphery of neuroscience but are recognized as fundamental regulators of synaptic function and neuronal health. Their dual role as essential neuromodulators and potent neurotoxins underscores the delicate balance required for proper brain function. A deeper understanding of the complex interplay between D-amino acids, their metabolizing enzymes, and the NMDA receptor will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of devastating neurological disorders. This guide provides a solid foundation for researchers and clinicians to contribute to this exciting and rapidly advancing field.

References

- 1. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer's Disease: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potentiation of D‐Serine Involves Degeneration of Dopaminergic Neurons in MPTP/p Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cerebrospinal Fluid and Serum d-Serine Levels in Patients with Alzheimer’s Disease: A Systematic Review and Meta-Analysis | MDPI [mdpi.com]

- 10. Serum d-serine levels are altered in early phases of Alzheimer’s disease: towards a precocious biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CSF d-serine concentrations are similar in Alzheimer's disease, other dementias, and elderly controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]

- 13. The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decreased levels of D-aspartate and NMDA in the prefrontal cortex and striatum of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The levels of the NMDA receptor co-agonist D-serine are reduced in the substantia nigra of MPTP-lesioned macaques and in the cerebrospinal fluid of Parkinson’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) The Levels of the NMDA Receptor Co-Agonist D-Serine [research.amanote.com]

- 18. Blood D-serine levels correlate with aging and dopaminergic treatment in Parkinson's disease | CoLab [colab.ws]

- 19. Dysregulated glutamate and dopamine transporters in postmortem frontal cortex from bipolar and schizophrenic patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amyotrophic lateral sclerosis: amino acid levels in plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. LC-MS/MS Method Package for D/L Amino Acids : Shimadzu (Europe) [shimadzu.eu]

- 22. cores.emory.edu [cores.emory.edu]